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molecular formula C18H12BrClN2O B8314377 4-((6-Bromo-4-chloro-2-methoxyquinolin-3-yl)methyl)benzonitrile

4-((6-Bromo-4-chloro-2-methoxyquinolin-3-yl)methyl)benzonitrile

Cat. No. B8314377
M. Wt: 387.7 g/mol
InChI Key: KPYBHAQBYZMFQD-UHFFFAOYSA-N
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Patent
US09290476B2

Procedure details

A heterogeneous mixture of 4-((6-bromo-2,4-dichloroquinolin-3-yl)methyl)benzonitrile (650 mg, 1.16 mmol, Intermediate 44: step c) and sodium methoxide (314 mg, 5.81 mmol) in dry toluene (2.2 mL) was heated at 105° C. After 9 hours, the mixture was cooled to ambient temperature and filtered through Celite®, rinsing with DCM. The filtrate was concentrated and the crude was purified by flash column chromatography (silica gel, 0-5% EtOAc-Hexanes) to provide the title compound as a white solid.
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
314 mg
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7](Cl)[C:6]([CH2:13][C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=1)=[C:5]2[Cl:22].[CH3:23][O-:24].[Na+]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([O:24][CH3:23])[C:6]([CH2:13][C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=1)=[C:5]2[Cl:22] |f:1.2|

Inputs

Step One
Name
Quantity
650 mg
Type
reactant
Smiles
BrC=1C=C2C(=C(C(=NC2=CC1)Cl)CC1=CC=C(C#N)C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=C(C(=NC2=CC1)Cl)CC1=CC=C(C#N)C=C1)Cl
Name
sodium methoxide
Quantity
314 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2.2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
WASH
Type
WASH
Details
rinsing with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the crude was purified by flash column chromatography (silica gel, 0-5% EtOAc-Hexanes)

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
BrC=1C=C2C(=C(C(=NC2=CC1)OC)CC1=CC=C(C#N)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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